In-depth Technical Guide: 2-(5-Isoxazolyl)-4-methylphenol (CAS 164171-56-6)
In-depth Technical Guide: 2-(5-Isoxazolyl)-4-methylphenol (CAS 164171-56-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific literature and patent databases, specific experimental data, detailed biological activity, and associated signaling pathways for 2-(5-Isoxazolyl)-4-methylphenol remain undisclosed. This guide consolidates the available information from commercial suppliers and provides a general overview based on the properties of related isoxazole and phenol compounds. The absence of detailed research on this specific molecule necessitates a broader discussion of its potential applications and the general methodologies used to evaluate similar compounds.
Executive Summary
2-(5-Isoxazolyl)-4-methylphenol is a heterocyclic organic compound featuring a phenol ring substituted with a methyl group and an isoxazole ring. While this specific molecule is available commercially, indicating its use in chemical synthesis, detailed public research on its biological functions is not available. Commercial suppliers suggest its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals, likely owing to the known bioactive properties of the isoxazole and phenol moieties. This document outlines the known physicochemical properties and discusses the potential, yet unconfirmed, biological applications and the standard experimental protocols that would be employed to investigate them.
Physicochemical Properties
The fundamental properties of 2-(5-Isoxazolyl)-4-methylphenol have been collated from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 164171-56-6 | Chem-Impex, Sigma-Aldrich |
| Molecular Formula | C₁₀H₉NO₂ | Chem-Impex, Sigma-Aldrich |
| Molecular Weight | 175.18 g/mol | Sigma-Aldrich |
| Appearance | Off-white crystalline powder | Chem-Impex |
| Melting Point | 175-177 °C | Sigma-Aldrich |
| Purity | ≥ 98% (via HPLC) | Chem-Impex |
| Solubility | Information not publicly available. Favorable solubility is claimed by some suppliers. | Chem-Impex |
| Storage | Store at room temperature. | Chem-Impex |
Potential Biological Activities and Applications
While specific data for 2-(5-Isoxazolyl)-4-methylphenol is unavailable, the structural motifs suggest several potential areas of biological activity. The isoxazole ring is a well-known pharmacophore present in numerous approved drugs, and phenolic compounds are recognized for their diverse biological effects.
Potential Applications:
-
Pharmaceutical Intermediate: The compound's structure makes it a candidate for use as a building block in the synthesis of more complex molecules with potential therapeutic applications.[1]
-
Agrochemical Development: Isoxazole derivatives are utilized in some fungicides and herbicides. This compound could serve as a precursor for new agrochemicals.[1]
-
Antifungal and Antibacterial Agent: Both isoxazole and phenol derivatives have been reported to exhibit antimicrobial properties.[1]
Hypothetical Experimental Protocols
Given the lack of specific published research, this section outlines standard, generalized protocols that researchers would typically use to evaluate the biological activity of a novel compound like 2-(5-Isoxazolyl)-4-methylphenol.
In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-(5-Isoxazolyl)-4-methylphenol against selected bacterial strains.
Methodology:
-
Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: A stock solution of 2-(5-Isoxazolyl)-4-methylphenol is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth to achieve a range of test concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Antifungal Activity Assessment (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-(5-Isoxazolyl)-4-methylphenol against selected fungal strains.
Methodology:
-
Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of spores or yeast cells is prepared and diluted to a standardized concentration.
-
Compound Preparation: Similar to the antibacterial assay, a stock solution is prepared and serially diluted in a 96-well plate using a suitable broth (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Data Analysis: The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the positive control.
Logical Workflow for Compound Evaluation
The following diagram illustrates a general workflow for the initial screening and characterization of a novel compound with potential antimicrobial activity.
Conclusion
2-(5-Isoxazolyl)-4-methylphenol represents a chemical entity with potential for further development in the pharmaceutical and agrochemical sectors. Its structural components are recognized for their biological significance. However, the lack of specific public data on this compound underscores a gap in the current scientific literature. The experimental protocols and logical workflows presented here provide a standard framework for the systematic evaluation of this and similar compounds, should they become the subject of future research. Further investigation is required to elucidate the specific biological activities and potential mechanisms of action of 2-(5-Isoxazolyl)-4-methylphenol.

